3-氨基吡啶

描述

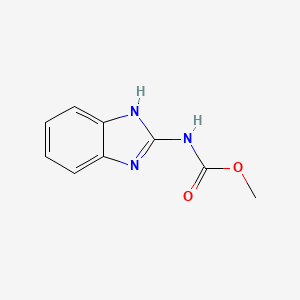

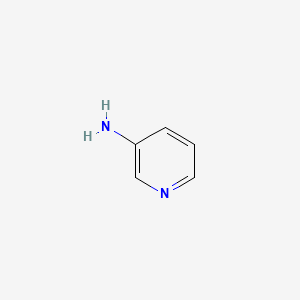

3-Aminopyridine is a useful research compound. Its molecular formula is C5H6N2 and its molecular weight is 94.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Aminopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

水处理: Karale、Manu 和 Shrihari (2014) 研究了使用芬顿和光芬顿氧化工艺去除水中 3-氨基吡啶的方法。他们优化了各种条件,如 pH 值、过氧化氢浓度和反应时间,实现了较高的去除效率。这表明这些方法在处理被 3-氨基吡啶污染的水方面具有潜力 (Karale、Manu 和 Shrihari,2014)。

生物和药理活性: Orie、Duru 和 Ngochindo (2021) 综述了氨基吡啶(包括 3-氨基吡啶)的合成、络合和生物活性。他们重点介绍了其多样化的药理活性,例如抗炎作用和植物生长调节,强调了该化合物在创建生物活性分子方面的潜力 (Orie、Duru 和 Ngochindo,2021)。

癌症治疗: Feun 等人 (2002) 对晚期癌症患者进行了 3-氨基吡啶-2-甲醛硫代半氨基脲 (3-AP)(一种核糖核苷酸还原酶抑制剂)的 I 期和药代动力学研究。该研究旨在确定该化合物的最佳剂量和给药方案,该化合物在抑制癌细胞生长方面显示出潜力 (Feun 等人,2002)。

神经保护: Jiang、Lebowitz 和 Ghanbari (2006) 探讨了 3-氨基吡啶-2-甲醛硫代半氨基脲 (PAN-811) 的神经保护活性。它在体外对缺血和缺氧毒性表现出明显的神经保护作用,并在短暂缺血的大鼠模型中有效。这表明其作为神经退行性疾病治疗方法的潜力 (Jiang、Lebowitz 和 Ghanbari,2006)。

电化学分析: Konnur 等人 (2020) 研究了 3-氨基吡啶在聚二甲酚黑 T 修饰的玻碳电极上的电化学行为,表明其在分析化学和传感器开发方面的潜力 (Konnur 等人,2020)。

作用机制

Target of Action

3-Aminopyridine, also known as Dalfampridine, primarily targets potassium channels in the central nervous system . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the cell membrane after action potentials .

Mode of Action

3-Aminopyridine acts as a broad-spectrum potassium channel blocker . It binds more favorably to the open state than the closed state of the potassium channel . In conditions like Multiple Sclerosis (MS), axons progressively lose their myelin sheath, exposing potassium channels. This leads to a leakage of potassium ions, resulting in cell repolarization and a decrease in neuronal excitability . By blocking these channels, 3-Aminopyridine prolongs action potentials, enhancing neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by 3-Aminopyridine involves the inhibition of potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters, facilitating enhanced neuronal signaling . Additionally, 3-Aminopyridine has been shown to deplete intracellular iron by forming a 3-AP-Fe complex that interferes with iron-associated pathways, particularly ribonucleotide reductase (RNR) .

Pharmacokinetics

3-Aminopyridine is quickly and almost completely absorbed from the gut . It follows a 3-compartment model with first-order elimination, with one compartment representing the plasma and another representing erythrocyte concentrations . Gender has been associated with the volume of distribution, with women having a lower V2 . The oral bioavailability of 3-Aminopyridine is 67 ± 29% .

Result of Action

The primary result of 3-Aminopyridine’s action is the enhancement of neuronal signaling . By blocking potassium channels, it prolongs action potentials and increases the release of neurotransmitters . This can lead to improved motor function in patients with MS . It can also cause acute toxicity, potentially leading to convulsions or seizures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Aminopyridine. For instance, it is readily absorbed through the skin and the gastrointestinal tract, and is widely distributed in the body, including the brain This suggests that the compound’s action can be influenced by factors such as the patient’s diet, overall health, and the presence of other medications

生化分析

Biochemical Properties

3-Aminopyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with the enzyme nicotinamide phosphoribosyltransferase (NAMPT), where 3-Aminopyridine-derived amides act as potent inhibitors . This inhibition affects the biochemical activity of NAMPT, which is crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. The compound’s interaction with NAMPT highlights its potential in modulating metabolic pathways and influencing cellular energy homeostasis.

Cellular Effects

3-Aminopyridine exhibits various effects on different cell types and cellular processes. In human osteosarcoma cells, 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) has been shown to inhibit cell growth and induce apoptosis by decreasing the activity of iron-dependent pathways . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of ribonucleotide reductase subunits and increasing DNA damage markers such as γH2A.X. These cellular effects underscore the potential of 3-Aminopyridine in cancer therapy.

Molecular Mechanism

The molecular mechanism of 3-Aminopyridine involves its interaction with various biomolecules, leading to enzyme inhibition and changes in gene expression. For instance, 3-Aminopyridine-derived amides inhibit NAMPT by binding to its active site, thereby preventing the conversion of nicotinamide to nicotinamide mononucleotide (NMN) . This inhibition disrupts NAD+ biosynthesis, affecting cellular metabolism and energy production. Additionally, 3-Aminopyridine can modulate the activity of voltage-gated potassium channels, influencing neuronal excitability and synaptic transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Aminopyridine can change over time due to its stability and degradation. Studies have shown that 3-Aminopyridine and its analogs, such as 4-Aminopyridine, can enhance neural transmission and improve synaptic function over extended periods . The compound’s stability and long-term effects on cellular function need to be carefully monitored to ensure consistent results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Aminopyridine vary with different dosages in animal models. In studies involving rodent models, 3-Aminopyridine has been shown to exhibit dose-dependent antiepileptic effects by reducing seizure-like events . At higher doses, the compound can cause toxic or adverse effects, such as impaired motor function and increased neuronal excitability. These findings highlight the importance of determining the optimal dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

3-Aminopyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes phase I metabolic reactions, including hydroxylation and dehydrogenation, which can lead to the formation of active or inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s bioavailability and therapeutic potential.

Transport and Distribution

The transport and distribution of 3-Aminopyridine within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound’s intrinsic fluorescence properties have been utilized to monitor its uptake and intracellular distribution in living human cancer cells . Understanding the transport mechanisms and distribution patterns of 3-Aminopyridine is essential for optimizing its therapeutic applications and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 3-Aminopyridine can influence its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism . Additionally, post-translational modifications and targeting signals may direct 3-Aminopyridine to specific organelles, enhancing its therapeutic efficacy.

属性

IUPAC Name |

pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYKNJBYIJFRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73074-20-1 (mono-hydrochloride) | |

| Record name | beta-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9047461 | |

| Record name | 3-Pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] Brown solid; [NTP] White to light brown solid with an unpleasant odor; [OSHA] Brown crystalline solid; [Alfa Aesar MSDS], White to yellow-brown crystals with an unpleasant odor. | |

| Record name | 3-Pyridinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

483.8 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

190.4 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.43 [mmHg] | |

| Record name | 3-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

462-08-8, 462-08-08 | |

| Record name | 3-Aminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-AMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JE8P2L84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

147.2 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-Aminopyridine riboside acts as an analog of nicotinamide riboside, a crucial compound for the growth of Haemophilus influenzae. It interferes with the NAD utilization pathway, specifically targeting the uptake of nicotinamide riboside by the PnuC transporter. [] Inside the cell, it disrupts essential NAD-dependent processes. []

A: While 3-aminopyridine adenine dinucleotide itself is inhibitory, its mechanism involves degradation into 3-aminopyridine riboside by the bacterium's periplasmic nucleotide pyrophosphatase. [] This riboside derivative is then internalized and exerts the primary inhibitory effect. []

A: Yes, resistance has been observed. Analysis of resistant H. influenzae isolates revealed mutations in the nadR gene, which is involved in NAD biosynthesis and utilization. []

ANone: The molecular formula of 3-aminopyridine is C5H6N2, and its molecular weight is 94.12 g/mol.

ANone: Several spectroscopic methods are valuable, including:

- NMR Spectroscopy: Provides detailed information about the structure and bonding of 3-aminopyridine and its derivatives. [, , , ]

- FTIR Spectroscopy: Useful for identifying functional groups and characterizing metal complexes of 3-aminopyridine. [, , , , ]

- UV-Vis Spectroscopy: Used to study electronic transitions and characterize metal complexes. It is also valuable in analyzing the pH-sensitive color changes of azo dyes derived from 3-aminopyridine. [, , , ]

- Mass Spectrometry: Provides information about the molecular weight and fragmentation patterns of 3-aminopyridine derivatives. [, ]

- Raman Spectroscopy: Can be used to study molecular conformation and phase transitions in liquid crystalline derivatives of 3-aminopyridine. []

A: Yes, 3-aminopyridine is highly hygroscopic and tends to deliquesce at relative humidity levels above 80%. []

A: Formulating 3-aminopyridine as complexes with fatty acids (FA-3AP) significantly reduces its hygroscopicity. These complexes remain stable even at 100% relative humidity. []

ANone: While not directly catalytic itself, 3-aminopyridine serves as a key building block in the synthesis of various compounds, including:

- Oligomers and Polymers: Oxidative polycondensation of 3-aminopyridine yields oligomers and polymers with varying molecular weights. [, ]

- Schiff Bases: 3-Aminopyridine readily reacts with aldehydes, such as salicylaldehyde or vanillin, to form Schiff base ligands. [, , , ]

- Azo Dyes: Diazotization of 3-aminopyridine followed by coupling with aromatic compounds like 1-naphthol produces azo dyes. []

- Heterocyclic Compounds: Cobalt-catalyzed [2+2+2] cycloaddition reactions utilizing ynamides derived from 3-aminopyridine provide a route to complex tricyclic heterocycles. []

A: Yes, density functional theory (DFT) calculations, as implemented in software like DMOL 3, enable the prediction of quantum mechanical and chemical reactivity parameters (e.g., chemical hardness, electrophilicity index). [] These parameters can provide insights into the potential biological activity of 3-aminopyridine and its metal complexes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B7737272.png)

![5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID](/img/structure/B7737278.png)

![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-one](/img/structure/B7737318.png)